molecular formula C30H39O3P B052685 Tris-(p-TerT-buToxyphenyl) phosphine CAS No. 118854-31-2

Tris-(p-TerT-buToxyphenyl) phosphine

Cat. No.: B052685
CAS No.: 118854-31-2
M. Wt: 478.6 g/mol
InChI Key: UGNAOCDIZFIEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(p-tert-butoxyphenyl)phosphine is an organophosphorus compound with the chemical formula C30H39O3P. It is known for its unique structure, where three p-tert-butoxyphenyl groups are bonded to a central phosphorus atom. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(p-tert-butoxyphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of p-tert-butoxyphenylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of tris(p-tert-butoxyphenyl)phosphine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tris(p-tert-butoxyphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: It participates in substitution reactions where the p-tert-butoxyphenyl groups can be replaced by other substituents.

    Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents like halides and organometallic compounds are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coupling Reactions: Coupled organic products, often with high yields and selectivity.

Scientific Research Applications

Tris(p-tert-butoxyphenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.

    Biology: It is explored for its potential in modifying biological molecules and as a probe in biochemical studies.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.

    Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals due to its versatility and reactivity.

Mechanism of Action

The mechanism of action of tris(p-tert-butoxyphenyl)phosphine involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in catalysis, where it stabilizes transition metal complexes and facilitates various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application, often involving coordination to metal centers and participation in electron transfer processes.

Comparison with Similar Compounds

  • Tris(4-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethoxyphenyl)phosphine
  • Tris(pentafluorophenyl)phosphine

Comparison: Tris(p-tert-butoxyphenyl)phosphine is unique due to the presence of bulky p-tert-butoxyphenyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. Compared to tris(4-methoxyphenyl)phosphine, it offers greater steric protection, making it suitable for reactions requiring high selectivity. Tris(2,4,6-trimethoxyphenyl)phosphine and tris(pentafluorophenyl)phosphine have different electronic properties due to their substituents, affecting their behavior as ligands and in other applications.

Properties

IUPAC Name

tris[4-[(2-methylpropan-2-yl)oxy]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39O3P/c1-28(2,3)31-22-10-16-25(17-11-22)34(26-18-12-23(13-19-26)32-29(4,5)6)27-20-14-24(15-21-27)33-30(7,8)9/h10-21H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNAOCDIZFIEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.